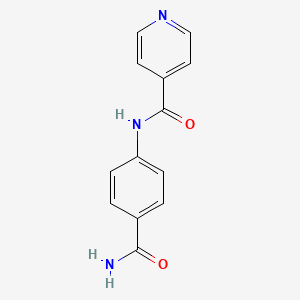
N-(4-carbamoylphenyl)pyridine-4-carboxamide
Descripción general
Descripción
N-(4-carbamoylphenyl)pyridine-4-carboxamide: is an organic compound that features a pyridine ring and a phenyl ring connected through a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-carbamoylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-carbamoylphenyl)pyridine-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-carbamoylphenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to improve their thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of N-(4-carbamoylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.
Comparación Con Compuestos Similares
- N-(4-carbamoylphenyl)benzamide
- N-(4-carbamoylphenyl)pyridine-3-carboxamide
- N-(4-carbamoylphenyl)pyridine-2-carboxamide
Comparison: N-(4-carbamoylphenyl)pyridine-4-carboxamide is unique due to the position of the carboxamide group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)9-1-3-11(4-2-9)16-13(18)10-5-7-15-8-6-10/h1-8H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXDRGUGHPWKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-bromophenoxy)acetyl]oxy}-4-chlorobenzamide](/img/structure/B3912831.png)
![ETHYL 4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B3912832.png)

![benzyl 3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate](/img/structure/B3912858.png)
![5-ethyl-N-[(3-propylisoxazol-5-yl)methyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B3912862.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B3912866.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3912872.png)
![ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B3912886.png)
![3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3912888.png)
![N-[4-[(4-ethoxy-3-nitrobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3912896.png)
![5-{1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3912902.png)
![5-acetyl-N-methyl-N-[2-(phenylthio)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3912921.png)
![3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile](/img/structure/B3912927.png)
![1-(cycloheptylcarbonyl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B3912938.png)
